

Technical Guide: Exploring the Impact of MU1742 on the Hippo Signaling Pathway

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Compound of Interest		
Compound Name:	MU1742	
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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. [1][2][3] The core of this pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. [4][5] Casein Kinase 1 (CK1) isoforms, particularly CK1 δ and CK1 ϵ , have been identified as regulators of key oncogenic pathways, including the Hippo pathway. [6][7] This technical guide provides an in-depth exploration of **MU1742**, a potent and selective chemical probe for CK1 δ and CK1 ϵ , and its impact on the Hippo signaling cascade. [7][8] We present quantitative data on **MU1742**'s potency, detail relevant experimental protocols for investigating its effects, and visualize the complex signaling interactions using pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

The Canonical Hippo Signaling Pathway

The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]

When the pathway is active, typically stimulated by signals such as high cell density, MST1/2 phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the







primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and tumorigenesis.[10][13]



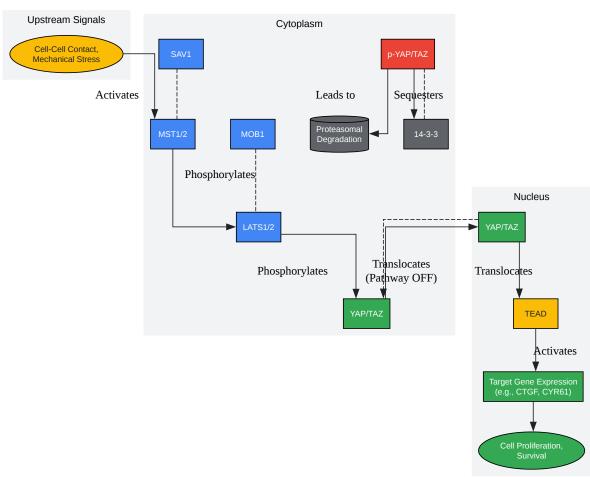


Diagram 1: The Canonical Hippo Signaling Pathway

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Diagram 1: The Canonical Hippo Signaling Pathway



MU1742: A Potent and Selective CK1δ/CK1ε Chemical Probe

MU1742 is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ).[7] It demonstrates excellent kinome-wide selectivity, making it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At higher concentrations, **MU1742** is also capable of inhibiting the CK1 α isoform.[8][14]

Data Presentation: Potency and Pharmacokinetics

The inhibitory activity of **MU1742** has been quantified through both in vitro biochemical assays and cell-based target engagement studies.

Table 1: In Vitro and Cellular Potency of MU1742

Target Kinase	In Vitro IC50 (nM)[6][8]	Cellular EC₅₀ (nM) (NanoBRET Assay)[8]
CK1δ	6.1	47
CK1ɛ	27.7	220
CK1α1	7.2	3500
CK1α1L	520	Not Reported

 IC_{50} values were determined at an ATP concentration of 10 μ M. Cellular potency was assessed in intact HEK293 cells.

Table 2: Pharmacokinetic Properties of MU1742 in Mice[6][8]

Parameter	Value
Administration Route	Per Oral (PO)
Dose	20 mg/kg
Bioavailability (F)	57%
In Vivo Suitability	Suitable, favorable PK profile



A dose of 100 mg/kg was also reported as well-received in mice.[8]

Proposed Impact of MU1742 on the Hippo Pathway

Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways. [6][7] While the direct phosphorylation of core Hippo components by $CK1\delta/\epsilon$ is an area of active research, a significant mechanism of action for **MU1742** on the Hippo pathway is likely through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.

The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically, components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15] $CK1\delta/\epsilon$ are positive regulators of the Wnt pathway. Therefore, by inhibiting $CK1\delta/\epsilon$, **MU1742** is expected to suppress Wnt signaling. This suppression can lead to an increase in the cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ nuclear localization and a subsequent reduction in the transcription of pro-proliferative target genes.



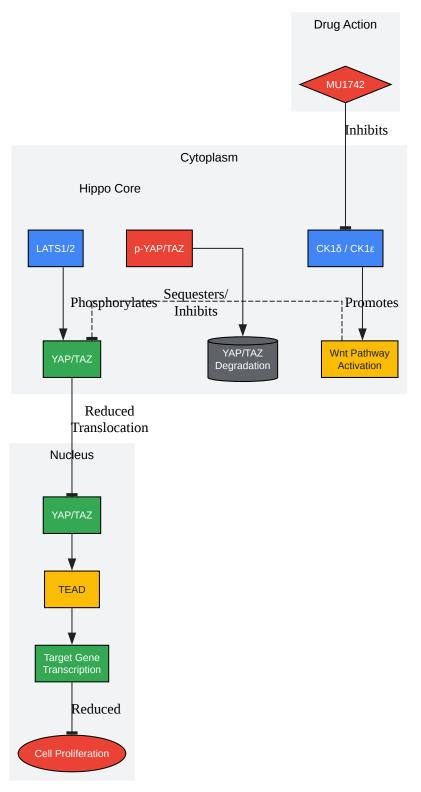


Diagram 2: Proposed Mechanism of MU1742 Action

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Diagram 2: Proposed Mechanism of MU1742 Action



Experimental Protocols

To investigate the impact of **MU1742** on the Hippo pathway, a series of in vitro and cell-based assays are required. For cellular assays, it is recommended to use **MU1742** at concentrations below 5 μ M to ensure selectivity and avoid off-target effects.[8]

Kinase Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory effect of MU1742 on kinase activity.

- Reagents: Recombinant active CK1δ/ε kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), MU1742 stock solution (in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™).
- Procedure: a. Prepare serial dilutions of MU1742 in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted MU1742 or DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g., 10 μM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's instructions and a luminometer.
- Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of **MU1742** concentration and fit to a dose-response curve to determine the IC₅₀ value.

Western Blotting for YAP/TAZ Phosphorylation and Total Protein

This method assesses changes in the phosphorylation status and total levels of key Hippo pathway proteins in cells treated with **MU1742**.

- Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest) and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of MU1742 (e.g., 0, 50 nM, 200 nM, 1 μM) for a specified time (e.g., 24 hours).
- Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris



and collect the supernatant containing the total protein lysate. d. Determine protein concentration using a BCA assay.

- SDS-PAGE and Transfer: a. Denature 20-30 μg of protein per sample and resolve on a 4-20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence detection kit and an imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression

This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.

- Cell Treatment and RNA Extraction: a. Treat cells with **MU1742** as described in the Western Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.
- cDNA Synthesis: a. Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, cDNA template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB, GAPDH).
 b. Run the reaction on a real-time PCR system.
- Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.



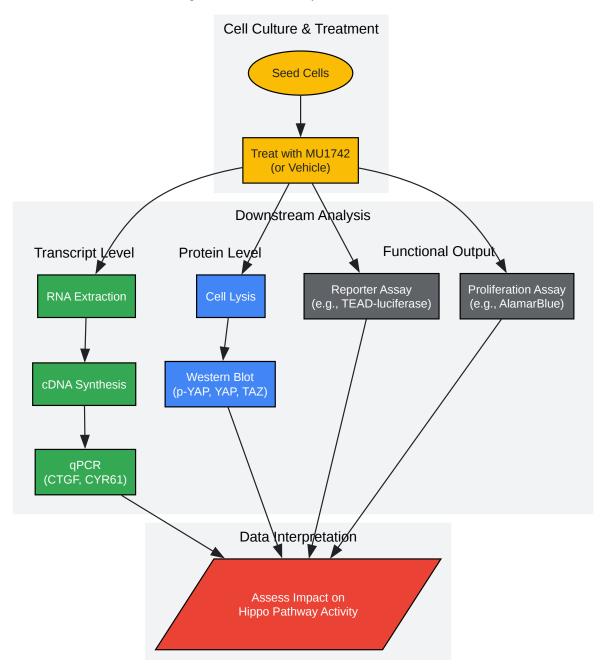


Diagram 3: General Experimental Workflow

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Diagram 3: General Experimental Workflow



Summary and Future Directions

MU1742 is a well-characterized and selective inhibitor of CK1 δ and CK1 ϵ , making it an invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ hyperactivation.

Future research should focus on elucidating the direct interactions, if any, between CK1 δ / ϵ and core Hippo pathway components. Investigating the efficacy of **MU1742** in in vivo cancer models with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for translating these preclinical findings. Furthermore, exploring **MU1742** in combination with other targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide new avenues for treating resistant cancers.

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